6-Chloro-2-phenylphenol sodium salt 6-Chloro-2-phenylphenol sodium salt
Brand Name: Vulcanchem
CAS No.: 10605-11-5
VCID: VC20961275
InChI: InChI=1S/C12H9ClO.Na/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1
SMILES: C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+]
Molecular Formula: C12H8ClNaO
Molecular Weight: 226.63 g/mol

6-Chloro-2-phenylphenol sodium salt

CAS No.: 10605-11-5

Cat. No.: VC20961275

Molecular Formula: C12H8ClNaO

Molecular Weight: 226.63 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-phenylphenol sodium salt - 10605-11-5

Specification

CAS No. 10605-11-5
Molecular Formula C12H8ClNaO
Molecular Weight 226.63 g/mol
IUPAC Name sodium;2-chloro-6-phenylphenolate
Standard InChI InChI=1S/C12H9ClO.Na/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1
Standard InChI Key ILIQNZKNKDDYBT-UHFFFAOYSA-M
Isomeric SMILES C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+]
SMILES C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+]
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+]

Introduction

Chemical Structure and Properties

6-Chloro-2-phenylphenol sodium salt, also known as sodium 2-chloro-6-phenyl phenate, is the sodium salt of 6-chloro-2-phenylphenol. It contains a biphenyl structure with chlorine substitution at the 6-position and a sodium-neutralized hydroxyl group at the 2-position.

Physical and Chemical Data

The compound's key physicochemical properties are summarized in the following table:

PropertyValue
CAS Number10605-11-5 (sodium salt), 63992-41-6 (alternate)
Molecular FormulaC₁₂H₈ClONa
Molecular Weight226.64 g/mol
Parent Compound6-chloro-2-phenylphenol (C₁₂H₉ClO, MW: 204.66 g/mol)
SynonymsSodium [(6-chloro-2-biphenylyl)oxy]-, [1,1'-Biphenyl]-2-ol, 6-chloro-, sodium salt
Boiling Point304°C at 760 mmHg (for parent compound)
Flash Point137.6°C (for parent compound)
LogP4.15080 (for parent compound)
PSA23.06000 (for parent compound)
The sodium salt form increases the water solubility compared to the parent compound, which is a common property modification strategy for phenolic compounds to enhance their bioavailability and practical application in various formulations. When in solution, the salt dissociates to release sodium cations and the corresponding phenolate anion .

Synthesis and Preparation

The synthesis of 6-chloro-2-phenylphenol, the precursor to its sodium salt, typically involves selective chlorination of 2-phenylphenol.

Laboratory Preparation

The preparation of chlorinated phenylphenols, including 6-chloro-2-phenylphenol, can be accomplished through direct chlorination of 2-phenylphenol (o-phenylphenol) in acetic acid. The process involves:

  • Chlorine gas is passed into a solution of o-phenylphenol in acetic acid at low temperatures (0-5°C)

  • The reaction is monitored until the weight increase corresponds to theoretical calculations

  • The reaction mixture is evaporated under reduced pressure

  • Purification is performed via column chromatography or through formation of barium salts

  • 6-chloro-2-phenylphenol with a melting point of 72-73°C is obtained

Applications and Uses

6-Chloro-2-phenylphenol sodium salt possesses significant biocidal properties that make it valuable in multiple contexts.

Agricultural Applications

The compound is primarily classified as a pesticide by the National Institute for Occupational Safety and Health (NIOSH), indicating its importance in agricultural applications. Its primary functions include:

  • Fungicidal activity, particularly effective against crop pathogens

  • Protection of harvested produce from fungal deterioration

  • Component in agricultural formulations designed for plant disease control

Biological Activity and Mechanism of Action

The biological activity of 6-chloro-2-phenylphenol sodium salt stems from its structural characteristics and chemical properties.

Antimicrobial Mechanism

The antimicrobial action of phenolic compounds generally involves:

  • Disruption of cellular membranes

  • Interference with cellular metabolism

  • Inhibition of enzyme systems critical to microorganism survival
    The chlorine substitution at the 6-position potentially enhances these activities compared to the unsubstituted 2-phenylphenol, offering broader spectrum activity or increased potency against certain organisms . The sodium salt formulation increases water solubility while retaining the biological activity of the parent compound.

Comparison with Related Compounds

The following table compares 6-chloro-2-phenylphenol sodium salt with structurally related compounds:

CompoundCAS NumberMolecular WeightKey Differences
6-Chloro-2-phenylphenol sodium salt10605-11-5226.64 g/molChlorinated derivative with sodium counterion
2-PhenylphenolNot provided170.21 g/molParent compound without chlorination
Sodium 2-phenylphenateNot provided192.19 g/molSodium salt without chlorination
4-Chloro-2-phenylphenolNot provided204.66 g/molChlorination at 4-position rather than 6-position
The positioning of the chlorine substituent significantly influences the biological activity and physicochemical properties of these compounds. The 6-chloro derivative potentially offers distinct advantages in certain applications compared to other substitution patterns .

Research Findings

The herbicidal activities of chloro-substituted phenylphenols have been investigated, revealing that derivatives of o-phenylphenol and p-phenylphenol exhibit different biological properties . This suggests that the position of substitution on the phenylphenol backbone significantly influences the compound's activity profile and potential applications.
While specific research focused exclusively on 6-chloro-2-phenylphenol sodium salt is limited in the provided search results, studies on related chlorophenols indicate that:

  • Chlorination generally enhances the antimicrobial potency of phenolic compounds

  • The position of chlorine substitution affects the spectrum of activity

  • Sodium salt formulations improve water solubility while maintaining biological activity

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